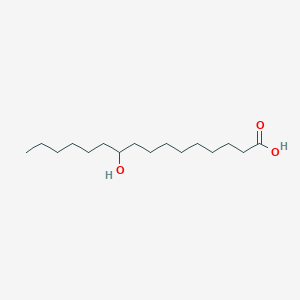

10-Hydroxypalmitic acid

描述

Structure

3D Structure

属性

IUPAC Name |

10-hydroxyhexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-9-12-15(17)13-10-7-5-6-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFMVAWAOYDYFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574511 | |

| Record name | 10-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23048-75-1 | |

| Record name | 10-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23048-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxypalmitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023048751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-HYDROXYPALMITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/517PLX6392 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-Hydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Nomenclature and Chemical Identity Within Fatty Acid Research

10-Hydroxyhexadecanoic acid is systematically known as 10-hydroxyhexadecanoic acid according to IUPAC nomenclature. nih.gov It is also commonly referred to as 10-hydroxypalmitic acid. nih.govebi.ac.uk As a member of the long-chain fatty acid class, it is characterized by an aliphatic tail of 13 to 21 carbon atoms. hmdb.cafoodb.ca

The chemical formula for 10-hydroxyhexadecanoic acid is C16H32O3. hmdb.ca It has an average molecular weight of 272.429 g/mol and a monoisotopic mass of 272.23514 g/mol . hmdb.ca The presence of a hydroxyl group on the fatty acid chain makes it a secondary alcohol. hmdb.ca This compound is classified as a hydroxypalmitic acid, which is a palmitic acid carrying a single hydroxy substituent at the tenth position. ebi.ac.ukebi.ac.uk

Interactive Data Table: Chemical Identity of 10-Hydroxyhexadecanoic Acid

| Identifier | Value |

| IUPAC Name | 10-hydroxyhexadecanoic acid nih.gov |

| Synonyms | This compound nih.govebi.ac.uk |

| CAS Number | 23048-75-1 nih.govbldpharm.com |

| Chemical Formula | C16H32O3 hmdb.ca |

| Average Molecular Weight | 272.429 g/mol hmdb.ca |

| Monoisotopic Mass | 272.23514 g/mol hmdb.ca |

| InChI Key | QUFMVAWAOYDYFV-UHFFFAOYSA-N hmdb.ca |

| SMILES | CCCCCCC(O)CCCCCCCCC(O)=O hmdb.ca |

Historical Perspectives on Hydroxy Fatty Acid Research

The study of fatty acids dates back to the early 19th century, with significant advancements in understanding their metabolism occurring around the mid-1800s. nih.gov The discovery and characterization of hydroxy fatty acids represent a specific area within this broader field. For instance, ricinoleic acid (12-hydroxy-9-octadecenoic acid), a key component of castor oil, was discovered in 1848. gerli.com

Research into hydroxy fatty acids has expanded to include their roles as biomarkers in soils and sediments, and their presence in complex biological structures like mycolic acids in bacteria. gerli.com The biosynthesis of these compounds has also been a subject of investigation for decades, with early studies focusing on the microbial transformation of fatty acids and vegetable oils into their hydroxylated forms. ebi.ac.uk More recently, research has shifted towards producing hydroxy fatty acids from a wider range of feedstocks to reduce costs and dependence on oil crops. ebi.ac.uk

Significance of 10 Hydroxyhexadecanoic Acid in Biological Systems Research

Detection in Mammalian Systems

The presence of 10-hydroxyhexadecanoic acid has been noted in human metabolome research and the analysis of mammalian biofluids.

Human Metabolome Research (e.g., adipocere)

A significant area of human metabolome research where 10-hydroxyhexadecanoic acid is detected is in the study of adipocere, a waxy substance formed from the decomposition of adipose tissue in dead bodies, particularly in aqueous environments. researchgate.netoup.com Studies have identified 10-hydroxyhexadecanoic acid as a minor component of adipocere, alongside the major component, 10-hydroxyoctadecanoic acid. researchgate.netnih.gov The formation of these hydroxy fatty acids is considered to play a crucial role in the process of adipocere formation. researchgate.netnih.gov

Research involving gas chromatography-mass spectrometry (GC-MS) has confirmed the presence of 10-hydroxyhexadecanoic acid in adipocere samples. nih.govkoreascience.kr For instance, analysis of a greyish-white material found on shrouds from ancient tombs revealed the presence of both 10-hydroxyhexadecanoic acid and 10-hydroxyoctadecanoic acid, confirming the material as adipocere. koreascience.kr The presence of these specific hydroxy fatty acids, along with a high proportion of palmitic acid and a low proportion of oleic acid, is characteristic of adipocere. koreascience.kr It is believed that these hydroxy fatty acids are produced through the microbial conversion of unsaturated fatty acids present in the body. nih.gov

Mammalian Biofluid Analysis (e.g., milk)

10-Hydroxyhexadecanoic acid has also been identified in mammalian biofluids, notably in milk. A study analyzing various saturated hydroxy fatty acids in cow's milk found 10-hydroxyhexadecanoic acid to be present, although it was not the most abundant. researchgate.net The mean concentrations of several hydroxypalmitic acids (HPAs) were determined, with 10HPA being one of the isomers identified. researchgate.net Another study also reported the presence of 10-hydroxystearic acid and 8-hydroxypalmitic acid in milk. nih.gov Furthermore, 10-hydroxyhexadecanoic acid has been found in Camembert cheese and is suggested to play a role in promoting cholesterol efflux from cells. medchemexpress.com

Presence in Microbial Systems

This fatty acid is also a known metabolite in certain bacterial cultures.

Metabolite in Bacterial Cultures (e.g., Escherichia coli)

10-Hydroxyhexadecanoic acid is recognized as a metabolite of Escherichia coli. nih.gov Research has demonstrated the potential for metabolically engineered E. coli to produce hydroxy fatty acids, including 10-hydroxyhexadecanoic acid, from glucose. unl.edunih.govunl.edu In one study, an engineered strain of E. coli was able to produce a mixture of hydroxy fatty acids, with 10-hydroxyhexadecanoic acid (10-OH-C16) being one of the identified components. unl.edunih.gov This production was achieved by co-expressing specific enzymes, including a fatty acid hydroxylase, in the bacteria. unl.edunih.gov Another study focused on the in vitro synthesis of 9,10-dihydroxyhexadecanoic acid using recombinant E. coli, highlighting the bacterium's utility in producing various hydroxy fatty acids. researchgate.net

Association with Plant Structural Components (Focus on related dihydroxyhexadecanoic acids)

While 10-hydroxyhexadecanoic acid itself is a monohydroxy fatty acid, its dihydroxy counterparts are key components of plant cutin.

Role in Plant Cutin Compositional Analysis

The plant cuticle is a protective layer covering the aerial parts of plants, with its main structural component being the polyester (B1180765) cutin. nih.govmdpi.com The monomeric composition of cutin varies between plant species but is often rich in dihydroxyhexadecanoic acids. mdpi.com

A prominent example is 10,16-dihydroxyhexadecanoic acid, which is the major monomer in tomato (Solanum lycopersicum) cutin, constituting over 70% of its composition. mdpi.commdpi.comresearchgate.net The analysis of tomato cutin has been a subject of interest for producing bio-based chemicals and materials. mdpi.commdpi.com

In the model plant Arabidopsis thaliana, 10,16-dihydroxyhexadecanoic acid is also a significant component of the petal cuticle. nih.gov Studies on Arabidopsis mutants have shown that the quantity of this dihydroxy acid affects the cuticle's structure and organization. nih.gov Furthermore, oligomers consisting of 10,16-dihydroxyhexadecanoic acid units, released during cutin breakdown, can act as signaling molecules that trigger immune responses in plants. nih.gov

The table below summarizes the key findings regarding the occurrence of 10-hydroxyhexadecanoic acid and related compounds.

| Biological System | Specific Context | Compound(s) Detected | Key Findings |

| Mammalian Systems | |||

| Human Metabolome | Adipocere | 10-Hydroxyhexadecanoic acid, 10-Hydroxyoctadecanoic acid | Minor component of adipocere, plays a role in its formation. researchgate.netnih.govkoreascience.kr |

| Mammalian Biofluids | Cow's Milk, Camembert Cheese | 10-Hydroxyhexadecanoic acid | Present in milk and cheese; may promote cholesterol efflux. researchgate.netmedchemexpress.com |

| Microbial Systems | |||

| Bacterial Cultures | Escherichia coli | 10-Hydroxyhexadecanoic acid | A known metabolite; can be produced by genetically engineered strains. nih.govunl.edunih.gov |

| Plant Systems | |||

| Plant Structural Components | Tomato Cutin | 10,16-Dihydroxyhexadecanoic acid | Major monomer, making up over 70% of tomato cutin. mdpi.commdpi.comresearchgate.net |

| Arabidopsis thaliana Cuticle | 10,16-Dihydroxyhexadecanoic acid | Important for cuticle structure; its oligomers can trigger plant immune responses. nih.govnih.gov |

Investigation of Cutin Monomer Profiles

10-Hydroxyhexadecanoic acid and its isomers, particularly 9(10),16-dihydroxyhexadecanoic acid, are significant monomers in the composition of cutin, the polyester polymer that forms the structural framework of the plant cuticle. nih.govoup.com The composition of these monomers can vary depending on the plant species, organ, and developmental stage. nih.gov

Detailed Research Findings

Research into the chemical composition of cutin across various plant species has consistently identified a C16 family of fatty acids as major constituents. oup.com Within this family, 9(10),16-dihydroxyhexadecanoic acid is often the most abundant monomer, particularly in the cutin of fruits and leaves. nih.govnih.gov

A study on the leaf cutin of the Mediterranean cork oak (Quercus suber L.) revealed that 10,16-dihydroxyhexadecanoic acid is a primary monomer. mdpi.com The proportion of this compound was found to change throughout the leaf's life cycle, decreasing from 29.3% of total monomers in young leaves in May to 18.4% in mature leaves the following March. mdpi.com This suggests a dynamic alteration in cutin composition as the leaf develops and ages. mdpi.com

In tomato (Solanum lycopersicum), 9(10),16-dihydroxyhexadecanoic acid is the dominant cutin monomer, constituting over 80% of the fruit cutin's hydroxy fatty acids. nih.govnih.gov Research using various depolymerization techniques confirms that 10,16-dihydroxyhexadecanoic acid is the main isomer isolated from tomato cutin. nih.govmdpi.com Oligomers consisting of two to three 10,16-dihydroxyhexadecanoic acid units linked by ester bonds have also been identified, suggesting they are key structural components of the cutin polymer. oup.com

Investigations into the cutin composition of several berry species also highlight the prevalence of dihydroxyhexadecanoic acid. researchgate.net A study of sweet cherry (Prunus avium) fruit found that the cutin fraction was composed mainly of C16 monomers (69.5%), with 9(10),16-dihydroxy-hexadecanoic acid being the most abundant constituent at 53.6%. nih.gov Similarly, analysis of berries from the Rosaceae family, such as strawberry, raspberry, and rowanberry, showed that their cutin is dominated by 9(10),16-dihydroxyhexadecanoic acid. researchgate.net

The cutin monomer profiles of different apple cultivars have also been analyzed. In a study comparing 'Red Fuji' and 'Golden Delicious' apples, 10,16-dihydroxyhexadecanoic acid was a major component of the cutin. researchgate.net

Data Tables

The following tables present data from investigations into cutin monomer profiles in various plants.

Table 1: Chemical Composition of Cutin Monomers in Quercus suber Leaves at Different Developmental Stages (% of Total Monomers)

| Compound | May | September | December | March |

| ω-hydroxyacids | ||||

| 10,16-dihydroxyhexadecanoic acid | 29.3 | 28.5 | 30.2 | 18.4 |

| 9,10,18-trihydroxyoctadecanoic acid | 13.0 | 17.5 | 18.5 | 28.3 |

| 9,10-Epoxy-18-hydroxyoctadecanoic acid | 2.3 | 2.1 | 6.5 | 0.5 |

| Fatty acids | ||||

| Hexadecanoic acid | 7.9 | 10.1 | 10.0 | 12.3 |

| 2-hydroxytetradecanoic acid | 4.8 | 4.0 | 4.9 | 5.3 |

| Aromatics | ||||

| Methyl p-coumarate | 23.0 | 19.3 | 12.0 | 6.3 |

Data sourced from a study on Quercus suber leaf cutin. mdpi.com

Table 2: Cutin Monomer Composition in Mature Sweet Cherry (Prunus avium) Fruit| Compound Class | Compound | % of Total Monomers |

| C16 Monomers | 69.5 | |

| 9(10),16-dihydroxy-hexadecanoic acid | 53.6 | |

| C18 Monomers | 19.4 | |

| 9,10,18-trihydroxy-octadecanoic acid | 7.8 |

Data represents the major constituents of the cutin fraction in mature sweet cherry fruit. nih.gov

Table 3: Major Cutin Monomers in Apple Cultivars During Shelf Life| Compound |

| 10,16-dihydroxyhexadecanoic acid |

| 16-hydroxyhexadecanoic acid |

| 9,10,18-trihydroxyoctadecanoic acid |

| Hexadecanoic acid |

| Octadecanoic acid |

This table lists the key cutin monomers identified in 'Red Fuji' and 'Golden Delicious' apples. researchgate.net

Endogenous Biosynthetic Routes in Organisms

The biosynthesis of 10-hydroxyhexadecanoic acid in microorganisms often originates from the de novo synthesis of fatty acids. nih.gov This fundamental process involves the sequential action of two key enzymes: acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN). nih.govmdpi.com ACC catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA. nih.gov FASN then utilizes malonyl-CoA to progressively add two-carbon units, ultimately synthesizing long-chain fatty acids like palmitic acid (hexadecanoic acid). nih.govmdpi.com

In engineered Escherichia coli strains designed for hydroxy fatty acid production, the overexpression of acetyl-CoA carboxylase (ACCase) is a common strategy to boost the pool of fatty acid precursors. unl.edunih.gov This increased availability of fatty acids serves as a substrate for subsequent hydroxylation reactions. The process begins with the synthesis of fatty acids from glucose, which are then available for conversion to their hydroxylated forms. unl.edunih.gov

Microbial enzymes employ several mechanisms to introduce a hydroxyl group onto the fatty acid chain to produce compounds like 10-hydroxyhexadecanoic acid. The primary enzymes involved are cytochrome P450 monooxygenases (CYPs), hydratases, and lipoxygenases. d-nb.info

Cytochrome P450 Monooxygenases (CYPs): These enzymes catalyze the insertion of one oxygen atom from molecular oxygen into the fatty acid backbone, with NAD(P)H serving as a cofactor for electron transfer. d-nb.infod-nb.info Specifically, CYP102A1 from Bacillus megaterium has been shown to hydroxylate palmitic acid at various positions. unl.edunih.govnih.gov

Hydratases: These enzymes add a water molecule across a double bond. For instance, oleate (B1233923) hydratase can convert palmitoleic acid (C16:1Δ9) to 10-hydroxyhexadecanoic acid. unl.eduresearchgate.net This reaction involves the addition of a hydroxyl group at the C10 position and a hydrogen atom at the C9 position of the cis-double bond. d-nb.info

Lipoxygenases: These are dioxygenases that catalyze the synthesis of hydroperoxy fatty acids from polyunsaturated fatty acids. d-nb.info

In some cases, a multi-enzyme system is required. For example, the synthesis of 9,10-dihydroxyhexadecanoic acid involves a fatty acid desaturase, an epoxygenase, and an epoxide hydrolase acting sequentially. d-nb.inforesearchgate.net

Microbial Metabolic Pathways

De Novo Fatty Acid Synthesis Precursors

Enzymatic Mechanisms and Enzyme Characterization

Cytochrome P450 monooxygenases, particularly CYP102A1 (also known as P450 BM3) from Bacillus megaterium, are extensively studied for their role in fatty acid hydroxylation. nih.govmdpi.com CYP102A1 is a self-sufficient enzyme, meaning it contains both the monooxygenase and its necessary reductase partner in a single polypeptide chain, which simplifies the biotransformation process. mdpi.comjmb.or.kr

CYP102A1 exhibits activity towards a range of saturated and unsaturated fatty acids with chain lengths from C12 to C22. nih.govnih.gov When acting on palmitic acid (C16:0), wild-type CYP102A1 typically produces a mixture of subterminal hydroxy analogs, namely at the ω-1, ω-2, and ω-3 positions. nih.govuni-stuttgart.de However, engineered variants of CYP102A1 and other CYPs, like BAMF2522 from Bacillus amyloliquefaciens, have been developed to achieve hydroxylation at in-chain positions, including up to the ω-9 position (which corresponds to the C7 position for palmitic acid). mdpi.com In some engineered E. coli strains expressing CYP102A1, the enzyme can oxidize the double bond of palmitoleic acid (C16:1Δ9) to generate 10-hydroxyhexadecanoic acid. unl.edu

The catalytic cycle of CYPs involves the binding of the fatty acid substrate, followed by the transfer of electrons from NAD(P)H via its reductase domain to the heme iron in the catalytic domain. This activates molecular oxygen, leading to the insertion of one oxygen atom into the fatty acid chain and the reduction of the other to water. mdpi.com The regioselectivity of the hydroxylation is determined by the specific amino acid residues within the enzyme's active site. uni-stuttgart.de

Table 1: Hydroxylation of Palmitic Acid by CYP102A1 and its Variants

| Enzyme | Organism Source | Substrate | Major Products | Reference |

|---|---|---|---|---|

| Wild-type CYP102A1 | Bacillus megaterium | Palmitic acid | ω-1, ω-2, and ω-3 hydroxy analogs | nih.gov |

| Engineered CYP102A1 | Bacillus megaterium | Palmitoleic acid | 10-hydroxyhexadecanoic acid | unl.edu |

| BAMF2522 (F89I mutant) | Bacillus amyloliquefaciens | Palmitic acid | Hydroxylation up to ω-9 position | mdpi.com |

To enhance the production of hydroxy fatty acids in microbial systems, the pathways supplying the fatty acid precursors are often metabolically engineered. This involves the manipulation of enzymes like acyl-CoA thioesterases and acetyl-CoA carboxylase. unl.edunih.gov

Acyl-CoA Thioesterases (TesA): These enzymes catalyze the hydrolysis of the thioester bond in acyl-ACPs or acyl-CoAs, releasing free fatty acids (FFAs). mdpi.com In engineered E. coli, overexpressing a leaderless acyl-CoA thioesterase ('TesA) is a key strategy to increase the intracellular concentration of FFAs. unl.edunih.gov These liberated FFAs can then serve as direct substrates for fatty acid hydroxylases. For instance, an engineered E. coli strain co-expressing ACCase and 'TesA, along with the fatty acid hydroxylase CYP102A1, and having the endogenous acyl-CoA synthetase (FadD) knocked out, was able to accumulate a mixture of hydroxy fatty acids, including 10-hydroxyhexadecanoic acid, directly from glucose. unl.edunih.gov The knockout of FadD is crucial as it prevents the degradation of the newly synthesized FFAs via the β-oxidation pathway. nih.gov

Table 2: Key Enzymes in the Biosynthesis of 10-Hydroxyhexadecanoic Acid Precursors

| Enzyme | Abbreviation | Function | Role in Pathway | Reference |

|---|---|---|---|---|

| Acetyl-CoA Carboxylase | ACCase | Catalyzes the formation of malonyl-CoA from acetyl-CoA. | Increases precursor supply for fatty acid synthesis. | unl.edunih.gov |

| Acyl-CoA Thioesterase | 'TesA | Hydrolyzes acyl-CoAs to release free fatty acids. | Increases the pool of free fatty acids available for hydroxylation. | unl.edunih.gov |

| Acyl-CoA Synthetase | FadD | Activates fatty acids for β-oxidation. | Knockout prevents degradation of fatty acid precursors. | nih.gov |

Enzymes of Related Dihydroxyhexadecanoic Acid Biosynthesis (e.g., fatty acid desaturase, epoxygenase, epoxide hydrolase)

The biosynthesis of dihydroxyhexadecanoic acids, which are structurally related to 10-hydroxyhexadecanoic acid, involves a multi-step enzymatic cascade. The synthesis of vicinal diols, where hydroxyl groups are situated on adjacent carbon atoms, is a recognized pathway in fatty acid metabolism. d-nb.info This process typically requires the sequential action of three distinct types of enzymes: a fatty acid desaturase, an epoxygenase, and an epoxide hydrolase. d-nb.info

When a fatty acid is targeted for dihydroxylation at adjacent carbons, the initial step is the creation of a double bond at the corresponding position by a fatty acid desaturase. d-nb.info This is followed by the epoxygenation of this new double bond by an epoxygenase, creating an epoxide intermediate. d-nb.info Finally, an epoxide hydrolase catalyzes the hydrolysis of the epoxide ring, resulting in the formation of a vicinal diol. d-nb.infowur.nl

A practical demonstration of this enzymatic pathway was achieved through the in vitro synthesis of 9,10-dihydroxyhexadecanoic acid. d-nb.inforesearchgate.netresearchgate.net This was accomplished using a combination of recombinant E. coli cell lysates containing the three necessary enzymes sourced from different organisms. d-nb.inforesearchgate.netresearchgate.net The successful formation of the dihydroxy acid occurred when the enzyme mixture was incubated with 9-hexadecenoic acid. researchgate.netresearchgate.net

Table 1: Enzymes Used in the In Vitro Synthesis of 9,10-Dihydroxyhexadecanoic Acid

| Enzyme Type | Specific Enzyme | Source Organism | Role in Synthesis |

|---|---|---|---|

| Fatty Acid Desaturase | FAD | Saccharomyces cerevisiae | Creates a double bond in the fatty acid chain. d-nb.info |

| Epoxygenase | EPOX | Stokasia laevis | Converts the double bond into an epoxide. d-nb.info |

| Epoxide Hydrolase | EH | Caenorhabditis elegans | Hydrolyzes the epoxide to form a diol. d-nb.info |

In plants, these enzymatic activities are crucial for the biosynthesis of cutin, a protective polymer in the plant cuticle. wur.nlaocs.org The C18 components of cutin, such as 9,10,18-trihydroxy-octadecanoic acid, are synthesized through similar pathways. aocs.orggsartor.org Labeling studies have shown that cytochrome P450 (CYP) enzymes perform both ω-hydroxylation and epoxidation, while an epoxide hydrolase is responsible for the final hydrolytic cleavage to produce the trihydroxy acid. aocs.org Some research suggests a pathway where a peroxygenase epoxidizes oleic acid, followed by hydrolysis via an epoxide hydrolase. aocs.orggsartor.org Soluble epoxide hydrolases purified from soybean have been shown to hydrolyze fatty acid epoxides, further supporting their role in cutin biosynthesis. wur.nl

Dehydrogenase Activity in Omega-Hydroxylated Fatty Acid Metabolism (relevant to related C16 diols)

Dehydrogenase enzymes play a significant role in the metabolism of ω-hydroxylated fatty acids, including the pathways that can lead to or modify C16 diols. These enzymes are a class of oxidoreductases that facilitate the oxidation of a hydroxyl group. wikipedia.org In fatty acid metabolism, their activity is essential for converting ω-hydroxy fatty acids into ω-oxo fatty acids and subsequently into α,ω-dicarboxylic acids. aocs.org

This metabolic route involves two sequential oxidation steps catalyzed by dehydrogenases:

An ω-hydroxyacid dehydrogenase first oxidizes the terminal hydroxyl group of an ω-hydroxy fatty acid to an aldehyde group, forming an ω-oxo fatty acid. aocs.org

A second dehydrogenase, an aldehyde dehydrogenase, then oxidizes the aldehyde group to a carboxylic acid, resulting in the formation of an α,ω-dicarboxylic acid. nih.gov

This pathway has been identified in the biosynthesis of cutin in Arabidopsis. aocs.org While the specific enzymes for the entire pathway are not all known, genetic evidence points to the involvement of ω-hydroxyacid dehydrogenases. aocs.org In the cytosol, hydroxylated fatty acids are processed into dicarboxylic acids by the sequential action of alcohol and aldehyde dehydrogenases before being activated to their CoA esters for further breakdown. nih.gov

Furthermore, dehydrogenases are integral to engineered biosynthetic pathways for producing α,ω-diols. In some recombinant microorganisms, an alcohol dehydrogenase can convert a fatty aldehyde into a fatty alcohol. epo.org This fatty alcohol can then be hydroxylated at the omega position to form an α,ω-diol. epo.org For example, the biosynthesis of 1,12-dodecanediol (B52552) from ω-hydroxy dodecanoic acid has been achieved using whole-cell biocatalysis where endogenous aldehyde reductases (a type of dehydrogenase) in E. coli convert ω-hydroxy fatty aldehydes to α,ω-diols. mdpi.com

Table 2: Examples of Dehydrogenases in Fatty Acid and Diol Metabolism

| Enzyme Name | EC Number | Function |

|---|---|---|

| Alcohol Dehydrogenase | 1.1.1.1/2 | Interconverts alcohols and aldehydes/ketones. Can convert fatty aldehydes to fatty alcohols. epo.orggoogle.com |

| Aldehyde Dehydrogenase | 1.2.1.3/4/5 | Oxidizes aldehydes to carboxylic acids. google.com |

| 1,3-propanediol dehydrogenase | 1.1.1.202 | Catalyzes the reaction between propane-1,3-diol and 3-hydroxypropanal. genome.jp |

| Cholest-5-ene-3β,7α-diol 3β-dehydrogenase | 1.1.1.181 | An oxidoreductase active on CH-OH groups, involved in bile acid synthesis from sterol diols. wikipedia.org |

Biological Roles and Mechanistic Investigations

Participation in Lipid Metabolism Research

10-Hydroxyhexadecanoic acid, a long-chain hydroxy fatty acid, has been identified as a molecule with potential roles in lipid metabolism. medchemexpress.comhmdb.ca Research has indicated that this compound can influence cellular cholesterol management. medchemexpress.com Specifically, studies have shown that 10-hydroxyhexadecanoic acid promotes the efflux of cholesterol from cells via ATP-binding cassette (ABC) transporters, namely ABCA1 and ABCG1. medchemexpress.com This action helps prevent the accumulation of excess cholesterol within cells, suggesting a potential application for the compound in research focused on conditions like atherosclerosis. medchemexpress.com The compound is also noted as a component of the fatty acids found in Camembert cheese. medchemexpress.com

Functional Studies in Microbial Physiology

While research specifically on 10-hydroxyhexadecanoic acid in microbial physiology is specific, studies on structurally similar hydroxy fatty acids (HFAs) reveal key microbial metabolic processes. Bacteria in various environments, including the human gut and soil, can produce HFAs from unsaturated fatty acids. jmb.or.krnih.gov For instance, certain lactic acid bacteria can convert linoleic acid into various intermediates, including hydroxy fatty acids. researchgate.netpnas.org

One of the most studied related processes is the microbial conversion of oleic acid to 10-hydroxyoctadecanoic acid (a C18 analogue). jmb.or.krgsartor.org This hydration is catalyzed by enzymes from intestinal bacteria and has been observed in various species, including Lactococcus lactis and Lactobacillus plantarum. jmb.or.krresearchgate.net The formation of 10-hydroxypalmitic acid (an alternative name for 10-hydroxyhexadecanoic acid) and 10-hydroxystearic acid by bacterial enzymes is a key process in the formation of adipocere, a waxy substance formed during the postmortem decomposition of fatty tissue. nih.gov

Furthermore, HFAs can play a role in inter-species microbial competition. The bacterium Staphylococcus aureus releases 10-hydroxyoctadecanoic acid, which is toxic to the respiratory pathogen Streptococcus pneumoniae. nih.gov However, S. pneumoniae can rapidly develop resistance to this toxic fatty acid by altering its cell surface charge and membrane lipid composition, demonstrating a dynamic role for HFAs in microbial interactions. nih.govbiorxiv.org

Exploration of Roles in Plant-Environment Interactions (Referencing related C16 derivatives)

In plants, C16 hydroxy fatty acids, particularly the related compound 10,16-dihydroxyhexadecanoic acid, are fundamental components of the cuticle. scispace.comuliege.be The cuticle is a protective lipid barrier on the aerial surfaces of plants, playing a critical role in mediating interactions with the environment. frontiersin.orgoup.com It serves as the first line of defense against pathogens and environmental stresses like water loss and UV radiation. oup.comsensusimpact.comresearchgate.net

Recent research has unveiled a sophisticated role for cutin components as signaling molecules in plant immunity. When the cuticle is damaged, such as during an attempted pathogen invasion, breakdown products are released. sensusimpact.comnih.gov Studies have demonstrated that oligomers—specifically dimers and trimers—composed primarily of 10,16-dihydroxyhexadecanoic acid monomers act as potent elicitors of the plant immune system. sensusimpact.comnih.govoup.comtsl.ac.uk

These cutin-derived oligomers are recognized by the plant as damage-associated molecular patterns (DAMPs), triggering a rapid defense response known as pattern-triggered immunity (PTI). biorxiv.org This immune activation involves a cascade of signaling events.

Table 1: Plant Immune Responses Induced by Cutin-Derived Oligomers

| Immune Response | Elicitor | Model System | Finding |

|---|---|---|---|

| Calcium (Ca²⁺) Influx | Cutin Oligomeric Mixtures | Arabidopsis | A rapid increase in intracellular calcium levels is one of the earliest signaling events detected upon perception of the elicitor. sensusimpact.combiorxiv.org |

| MAPK Activation | Cutin Oligomeric Mixtures | Arabidopsis | Mitogen-activated protein kinases (MAPKs), key components of immune signaling pathways, are activated. sensusimpact.comnih.govbiorxiv.org |

| Reactive Oxygen Species (ROS) Burst | Cutin / Cutin Oligomers | Arabidopsis | An oxidative burst, involving the production of ROS, is induced, which is a hallmark of plant defense. sensusimpact.comnih.govbiorxiv.org |

| Transcriptional Reprogramming | Cutin Oligomers | Arabidopsis | Treatment with oligomers leads to a unique transcriptional profile with many features characteristic of PTI, preparing the plant for defense. nih.govtsl.ac.ukbiorxiv.org |

These findings indicate that the plant cuticle is not merely a passive barrier but also an active surveillance system, where its structural components can signal damage and initiate a defensive state. sensusimpact.comoup.com

The structural foundation of the plant cuticle is the cutin polymer, a complex polyester (B1180765) composed mainly of C16 and C18 hydroxy fatty acids linked by ester bonds. scispace.comfrontiersin.orgoup.com Among the C16 family of monomers, 10,16-dihydroxyhexadecanoic acid is a major and often predominant component in the cutin of many plant species, including tomato and maize. uliege.beoup.comacs.org

The bifunctional nature of 10,16-dihydroxyhexadecanoic acid, with its carboxyl group and two hydroxyl groups, allows it to form a cross-linked, three-dimensional polymer network. researchgate.net This network provides the essential structural integrity and mechanical strength to the cuticle. oup.com The composition of the cutin, including the prevalence of C16 monomers like 10,16-dihydroxyhexadecanoic acid, influences the physical properties of the cuticle. acs.orgscispace.com

This structural integrity is vital for several plant developmental processes:

Water Barrier: The primary function of the cuticle is to create a hydrophobic barrier that minimizes non-stomatal water loss, a crucial adaptation for terrestrial life. oup.comresearchgate.netacs.org

Pathogen and Pest Defense: The intact cutin polymer serves as a physical barrier that impedes the entry of fungal spores and other pathogens. frontiersin.orgsensusimpact.com

Organ Development: The cuticle prevents the fusion of adjacent organs during development and is essential for processes like lateral root formation. researchgate.net

Table 2: Key C16 Cutin Monomers and Their Structural Roles

| Compound | Primary Function | Contribution to Cuticle Properties |

|---|---|---|

| 10,16-Dihydroxyhexadecanoic acid | Major building block of the cutin polymer | Forms a cross-linked polyester network, providing structural integrity and resistance to environmental stress. scispace.comoup.comacs.org |

| 16-Hydroxyhexadecanoic acid | Cutin monomer | Contributes to the formation of the linear polymer chains within the cutin matrix. scispace.com |

| 9(10),16-Dihydroxyhexadecanoic acid | Predominant cutin monomer in many species | Critical for establishing the three-dimensional structure of the cutin biopolymer. acs.org |

Advanced Methodologies for Analysis and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating 10-Hydroxyhexadecanoic acid from complex mixtures, enabling its accurate measurement. The choice between liquid and gas chromatography often depends on the compound's volatility and the need for derivatization.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of hydroxy fatty acids. researchgate.net Reversed-phase HPLC, often utilizing a C18 stationary phase, is commonly employed to separate these compounds from a sample matrix. researchgate.netbuffalostate.edu The mobile phase typically consists of a mixture of solvents like methanol, acetonitrile, and water, often with an acid such as phosphoric acid to ensure the analyte remains in its protonated form for better retention and peak shape. buffalostate.edu

For certain applications, derivatization is performed prior to HPLC analysis. For instance, compounds with carboxyl groups, like 10-Hydroxyhexadecanoic acid, can be converted to methyl esters. tandfonline.com This is followed by derivatizing the hydroxyl group, for example, with 4-nitrobenzoyl chloride (4-NBC) to form esters that can be detected by UV absorbance. tandfonline.com Detection limits for carboxyl groups using such methods can be as low as 0.01 nmole. tandfonline.com

Table 1: Examples of HPLC Conditions for Hydroxy Fatty Acid Analysis

| Parameter | Method 1 (for 10-HDA) buffalostate.edu | Method 2 (for 10-HDA) researchgate.net |

|---|---|---|

| Column | Zorbex Eclipse XDB-C18 (150 × 4.6 mm) | Nova-pak® C18 |

| Mobile Phase | Methanol:Water:Phosphoric Acid (55:45:5, v/v/v) | Not specified |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | UV at 215 nm | Not specified |

| Internal Standard | Methyl 4-hydroxybenzoate (B8730719) | Methyl 4-hydroxybenzoate |

This table is interactive and based on data from the text.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying fatty acids. However, due to the low volatility of hydroxy fatty acids, a derivatization step is essential to convert them into more volatile species suitable for GC analysis. theses.czscience.gov A common procedure involves the formation of trimethylsilyl (B98337) (TMS) esters using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). theses.cz

This approach has been used to identify 10-hydroxyhexadecanoic acid as a minor component in adipocere, alongside the major component, 10-hydroxyoctadecanoic acid. nih.gov The analysis of derivatized samples by GC-MS allows for the separation of different hydroxy fatty acids and their subsequent identification based on their mass spectra. nih.gov For example, in the GC-MS analysis of a plant oil, 2-hydroxyhexadecanoic acid was identified with a retention time of 17.59 minutes. ajol.info

Table 2: Typical GC Program for Fatty Acid Analysis

| Phase | Temperature | Hold Time |

|---|---|---|

| Initial Temperature | 100°C | 5 minutes |

| Ramp 1 | 10°C/min to 200°C | 4 minutes |

| Ramp 2 | 5°C/min to 250°C | 7 minutes |

This table is interactive and based on data from the text. It represents a general program and specific conditions may vary.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) offers significant advantages for the analysis of 10-Hydroxyhexadecanoic acid, most notably by eliminating the need for chemical derivatization. ebi.ac.uknih.gov This simplifies sample preparation and reduces analysis time. nih.gov The technique provides high mass accuracy, which allows for the confident determination of the elemental composition of the analyte and enables the use of suspect screening approaches to identify various hydroxy fatty acid isomers in a sample. mdpi.com

LC-HRMS methods have been successfully developed for the direct determination of free saturated hydroxy fatty acids in complex matrices like cow and goat milk. ebi.ac.uknih.gov These studies have revealed the presence of previously unrecognized positional isomers of hydroxypalmitic acid. nih.gov In one study, 10-hydroxyhexadecanoic acid was one of several hydroxy fatty acids identified in the culture broth of an engineered E. coli strain. ebi.ac.uk

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique used for the targeted quantification of analytes in complex mixtures. This method reduces chemical noise and can lower limits of quantification by using techniques like multiple reaction monitoring (MRM). theses.cz In an MRM experiment, a specific precursor ion (the molecular ion of the analyte, [M-H]⁻ in negative mode) is selected, fragmented through collision-induced dissociation, and a specific product ion is monitored. This precursor-to-product ion transition is highly characteristic of the analyte.

Predicted LC-MS/MS spectra for 10-Hydroxyhexadecanoic acid in negative ionization mode show characteristic fragmentation patterns. hmdb.ca For example, a predicted spectrum at a collision energy of 20V shows a prominent product ion resulting from the neutral loss of water from the precursor ion. hmdb.ca At higher collision energies (40V), further fragmentation occurs, providing more structural information. hmdb.ca This high degree of specificity makes LC-MS/MS an ideal tool for quantifying trace amounts of 10-Hydroxyhexadecanoic acid.

Spectroscopic and Spectrometric Techniques for Structural Elucidation

While chromatography coupled with mass spectrometry can identify and quantify a compound, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are indispensable for the definitive elucidation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of the hydrogen and carbon atoms.

For 10-Hydroxyhexadecanoic acid, the ¹H NMR spectrum would exhibit characteristic signals. The proton on the carbon bearing the hydroxyl group (CH-10) would appear as a multiplet around 3.60 ppm. mdpi.com The protons of the methylene (B1212753) group adjacent to the carboxylic acid (CH₂-2) would resonate as a triplet at approximately 2.34 ppm. mdpi.com The terminal methyl group (CH₃-16) would appear as a triplet around 0.89 ppm, while the other methylene groups along the aliphatic chain would produce a complex series of overlapping signals in the 1.2-1.6 ppm range. mdpi.com

The ¹³C NMR spectrum provides complementary information. The carbon of the carboxylic acid group (C-1) would have a chemical shift in the range of 179-181 ppm. mdpi.com The carbon atom attached to the hydroxyl group (C-10) would be observed around 72 ppm. mdpi.com The carbons of the long aliphatic chain would appear in the upfield region of the spectrum, typically between 24 and 38 ppm. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 10-Hydroxyhexadecanoic Acid Derivatives

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| C-1 (COOH) | - | ~181 |

| C-2 | ~2.34 (t) | ~34 |

| C-3 | ~1.51 (m) | ~25 |

| C-4 to C-8 | ~1.30 (m) | ~29 |

| C-9 | ~1.43 (m) | ~37 |

| C-10 (CH-OH) | ~3.60 (m) | ~72 |

| C-11 | ~1.43 (m) | ~37 |

| C-12 to C-15 | ~1.30 (m) | ~25-32 |

| C-16 (CH₃) | ~0.89 (t) | ~14 |

This table is interactive and based on data from a closely related compound, 10,16-dihydroxyhexadecanoic acid, as reported in the literature. mdpi.com (t = triplet, m = multiplet)

Table of Mentioned Compounds

| Compound Name |

|---|

| 10-Hydroxyhexadecanoic acid |

| 10-hydroxyoctadecanoic acid |

| 2-hydroxyhexadecanoic acid |

| 4-nitrobenzoyl chloride |

| Acetonitrile |

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) |

| Methanol |

| Methyl 4-hydroxybenzoate |

| Phosphoric acid |

| Water |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for the structural elucidation and identification of 10-hydroxyhexadecanoic acid. Various MS methods have been employed, often in tandem with liquid or gas chromatography.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful method for the direct determination of hydroxy fatty acids (HFAs), including 10-hydroxyhexadecanoic acid, without the need for derivatization. nih.govebi.ac.ukmdpi.com This technique offers the advantage of analyzing free HFAs in complex biological samples like milk in a single, rapid run. mdpi.comebi.ac.uk LC-HRMS has been successfully used to identify and quantify a range of positional isomers of hydroxylated fatty acids, expanding the known lipidome of such samples. nih.govebi.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique. For the analysis of fatty acids like 10-hydroxyhexadecanoic acid, a derivatization step is typically required to increase the volatility and thermal stability of the compound. The fatty acids are often converted to their trimethylsilyl esters before being analyzed by GC-MS with electron ionization. wiley.com This method allows for the identification of saturated and unsaturated fatty acids based on their retention times and mass spectra, which can be compared against spectral libraries. wiley.com

Electron Ionization-Mass Spectrometry (EI-MS) has been instrumental in determining the structure of related dihydroxy fatty acids. The fragmentation patterns observed in EI-MS can provide crucial information about the location of the hydroxyl groups on the fatty acid chain. mdpi.com For instance, in the analysis of 10,16-dihydroxyhexadecanoic acid, dehydration fragments and others corresponding to cleavage at specific carbon-carbon bonds helped to confirm the hydroxyl position at C10. mdpi.com Chemical Ionization-Ion Trap Mass Spectrometry is another method that has been used for the analysis of derivatized hydroxyl and carboxyl groups, providing molecular weight information and structural details from characteristic fragmentation. tandfonline.com

Quantitative Analysis Parameters and Method Validation

For any analytical method to be considered reliable, it must undergo rigorous validation. This process establishes the method's performance characteristics, ensuring that it is suitable for its intended purpose. Key parameters in this validation include the limits of detection and quantification, recovery rates, and reproducibility.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These values are critical for determining the sensitivity of an analytical method.

The most common method for calculating LOD and LOQ is based on the signal-to-noise ratio (S/N), where an S/N of 3 is generally used for estimating the LOD and an S/N of 10 is used for the LOQ. nih.govmdpi.comsepscience.com

In a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method developed for analyzing free hydroxy fatty acids in milk, the reported LODs for various HFAs ranged from 0.1 to 0.9 ng/mL, and the LOQs ranged from 0.4 to 2.6 ng/mL. nih.govmdpi.com Another LC-HRMS method for saturated oxo fatty acids found similar ranges, with LODs between 0.3 and 0.8 ng/mL and LOQs from 1.0 to 2.4 ng/mL. mdpi.com In a study analyzing lipids in human plasma, 10-hydroxyhexadecanoic acid was detected, but its concentration was below the established LOQ for the method. mdpi.com

| Analyte Group | Matrix | LOD Range (ng/mL) | LOQ Range (ng/mL) | Reference |

|---|---|---|---|---|

| Free Hydroxy Fatty Acids | Milk | 0.1 - 0.9 | 0.4 - 2.6 | nih.govmdpi.com |

| Saturated Oxo Fatty Acids | Milk | 0.3 - 0.8 | 1.0 - 2.4 | mdpi.com |

Recovery Rate Determinations and Reproducibility Studies

Accuracy and precision are fundamental to method validation. Accuracy is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and then analyzed. The percentage of the spiked analyte that is measured (% recovery) indicates the accuracy of the method. Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). Reproducibility refers to the precision of the method when tested under different conditions (e.g., on different days).

For the analysis of hydroxy fatty acids in milk, methods have demonstrated good accuracy, with satisfactory recovery rates. One study reported recoveries ranging from 80.8% to 109.4% for samples spiked at low, medium, and high concentration levels. nih.govsemanticscholar.org A similar study on saturated oxo fatty acids found recoveries between 73.4% and 112.0%. mdpi.com A GC/MS method for analyzing fatty acids in adipocere also showed high accuracy with recoveries greater than 90%. wiley.com

The reproducibility of these methods is evaluated by assessing intra-day (within the same day) and inter-day (on different days) precision. For an LC-HRMS method, the intra-day precision (RSDr) ranged from 0.54% to 11.16%, while the inter-day precision (RSDR) ranged from 0.71% to 13.25%. semanticscholar.org Another study reported intra-day RSDs of 0.1% to 9.3% and inter-day RSDs of 0.8% to 11.5%. mdpi.com A GC/MS method demonstrated coefficients of variation of less than 10%, indicating good reproducibility. wiley.com

| Analyte Group | Method | Recovery Range (%) | Intra-day Precision (%RSDr) | Inter-day Precision (%RSDR) | Reference |

|---|---|---|---|---|---|

| Free Hydroxy Fatty Acids | LC-HRMS | 80.8 - 109.4 | 0.54 - 11.16 | 0.71 - 13.25 | nih.govsemanticscholar.org |

| Saturated Oxo Fatty Acids | LC-HRMS | 73.4 - 112.0 | 0.1 - 9.3 | 0.8 - 11.5 | mdpi.com |

| Fatty Acids | GC-MS | >90 | <10 (CV%) | Not Reported | wiley.com |

Biotechnological Production and Synthetic Approaches

Microbial Cell Factory Engineering for 10-Hydroxyhexadecanoic Acid Production

The engineering of microbial hosts, particularly prokaryotic systems like Escherichia coli, has emerged as a promising strategy for the de novo synthesis of hydroxy fatty acids from simple carbon sources like glucose. This approach involves the rational design and optimization of metabolic pathways to channel cellular resources towards the production of the desired compound.

Metabolic engineering of E. coli has been successfully employed to produce a variety of hydroxy fatty acids, including 10-hydroxyhexadecanoic acid. unl.eduresearchgate.net A common strategy involves a multi-pronged approach to enhance the production of free fatty acids (FFAs) as precursors and then introduce a hydroxylating enzyme to generate the final product. unl.eduresearchgate.net

Key genetic modifications include:

Blocking Fatty Acid Degradation: The knockout of the fadD gene, which encodes for acyl-CoA synthetase, is a critical step to prevent the degradation of fatty acid intermediates via the β-oxidation pathway. unl.edunih.govd-nb.info This ensures that the synthesized fatty acids are available for conversion to hydroxy fatty acids. nih.govd-nb.info

Enhancing Precursor Supply: Overexpression of the native E. coli acetyl-CoA carboxylase (ACCase) increases the pool of malonyl-CoA, a key building block for fatty acid biosynthesis. unl.eduresearchgate.netd-nb.info This modification channels more carbon from central metabolism towards the fatty acid synthesis pathway.

Increasing Free Fatty Acid Pool: The overexpression of a leaderless thioesterase ('TesA) from E. coli is employed to cleave the acyl-acyl carrier protein (ACP) intermediates, releasing free fatty acids into the cytoplasm. unl.eduresearchgate.net

Introducing Hydroxylating Activity: The introduction of a fatty acid hydroxylase, such as the cytochrome P450 monooxygenase CYP102A1 from Bacillus megaterium, facilitates the final conversion of FFAs to hydroxy fatty acids. unl.eduresearchgate.netd-nb.info This enzyme is capable of hydroxylating various fatty acids, and its expression in an FFA-overproducing E. coli strain leads to the accumulation of hydroxy fatty acids. unl.eduresearchgate.net In one engineered strain, the resulting hydroxy fatty acids consisted of 9-hydroxydecanoic acid, 11-hydroxydodecanoic acid, 10-hydroxyhexadecanoic acid, and 12-hydroxyoctadecanoic acid. unl.eduresearchgate.netd-nb.info

Recent advancements have also focused on improving product tolerance and export by engineering transporter proteins. For instance, the heterologous expression of transporter proteins like MexHID has been shown to improve the production of 10-hydroxydecanoic acid (10-HDA) by alleviating feedback inhibition. frontiersin.org

Table 1: Genetic Engineering Strategies in E. coli for Hydroxy Fatty Acid Production

| Genetic Modification | Target Gene/Enzyme | Source Organism | Purpose | Reference |

|---|---|---|---|---|

| Knockout | fadD (acyl-CoA synthetase) | Escherichia coli | Block β-oxidation of fatty acids | unl.edunih.govd-nb.info |

| Overexpression | ACCase (acetyl-CoA carboxylase) | Escherichia coli | Increase malonyl-CoA supply | unl.eduresearchgate.netd-nb.info |

| Overexpression | 'TesA (leaderless thioesterase) | Escherichia coli | Increase free fatty acid pool | unl.eduresearchgate.net |

| Overexpression | CYP102A1 (fatty acid hydroxylase) | Bacillus megaterium | Hydroxylate fatty acids to hydroxy fatty acids | unl.eduresearchgate.netd-nb.info |

| Overexpression | MexHID (transporter protein) | Pseudomonas aeruginosa | Enhance product export and alleviate feedback inhibition | frontiersin.org |

To maximize the production of 10-hydroxyhexadecanoic acid and other hydroxy fatty acids in engineered microbial systems, optimization of fermentation conditions is crucial. This involves fine-tuning various parameters to ensure robust cell growth and efficient product synthesis.

Key fermentation parameters that are typically optimized include:

Culture Medium: A rich growth medium, often containing tryptone, yeast extract, and phosphates, is used for large-scale cultivation. nih.gov The medium is also supplemented with essential minerals and trace elements to support enzymatic activities. nih.gov

Inducer Concentration: The concentration of the inducer, such as isopropyl-β-d-thiogalactopyranoside (IPTG), is optimized to balance the metabolic burden of heterologous protein expression with cell viability and productivity. frontiersin.orgacs.org

Induction Time and Temperature: The timing of induction, often based on the optical density of the culture, and the post-induction temperature are critical for maximizing enzyme activity and product yield. frontiersin.orgacs.org For example, reducing the temperature after induction can improve protein folding and stability. frontiersin.org

Fed-Batch Fermentation: A fed-batch strategy is often employed to achieve high cell densities and, consequently, higher product titers. unl.eduresearchgate.netnih.gov This involves the controlled feeding of a concentrated carbon source, like glucose, to maintain optimal growth and production rates while avoiding the accumulation of inhibitory byproducts. nih.gov

Through the optimization of fermentation conditions, a significant increase in the final titer of hydroxy fatty acids can be achieved. For instance, in a fed-batch fermentation of an engineered E. coli strain, the total hydroxy fatty acid titer, which included 10-hydroxyhexadecanoic acid, reached 548 mg/L. unl.eduresearchgate.netnih.govd-nb.info

Table 2: Optimized Fermentation Parameters for Hydroxy Fatty Acid Production

| Parameter | Optimized Condition | Purpose | Reference |

|---|---|---|---|

| Culture Medium | Rich medium with tryptone, yeast extract, and trace elements | Support high-density cell growth and enzyme function | nih.gov |

| Induction Strategy | Optimized IPTG concentration and induction at specific cell density | Balance metabolic load and maximize protein expression | frontiersin.orgacs.org |

| Temperature | Lower post-induction temperature | Enhance protein stability and folding | frontiersin.org |

| Fermentation Mode | Fed-batch with controlled glucose feeding | Achieve high cell density and product titer | unl.eduresearchgate.netnih.gov |

Genetic Manipulation and Pathway Optimization in Prokaryotic Systems (e.g., Escherichia coli)

Enzymatic Biotransformation Systems

Enzymatic biotransformation offers a more direct route to 10-hydroxyhexadecanoic acid and related compounds, utilizing isolated enzymes or whole-cell biocatalysts to convert specific substrates. This approach can achieve high conversion rates and product specificity under mild reaction conditions.

Cell-free enzyme cascades involve the use of multiple enzymes in a one-pot reaction to carry out a series of sequential conversions. sci-hub.st This strategy avoids the complexities of cellular metabolism and allows for precise control over reaction conditions. sci-hub.st For the production of hydroxy fatty acids from oils, a typical cascade involves a lipase (B570770) and a hydratase. google.com

A process for the cell-free enzymatic production of 10-hydroxystearic acid from bio-based oils has been developed, which involves:

Hydrolysis: A lipase is used to hydrolyze triglycerides in the oil to release free fatty acids, including oleic acid. google.com

Hydration: An oleate (B1233923) hydratase then catalyzes the addition of a water molecule across the double bond of oleic acid to form 10-hydroxystearic acid. google.com

This cell-free approach allows for the integration of product separation and enzyme recycling, making it a sustainable and efficient production method. google.com While demonstrated for 10-hydroxystearic acid, this cascade is directly applicable to the production of 10-hydroxyhexadecanoic acid from corresponding unsaturated C16 fatty acids.

Further extensions of these cascades can lead to the synthesis of other valuable bifunctional compounds. For example, the 10-hydroxystearic acid produced can be further oxidized by an alcohol dehydrogenase (ADH) and a Baeyer-Villiger monooxygenase (BVMO) to produce C9 carboxylic acids. acs.orgsciepublish.com

Whole-cell biocatalysis utilizes intact microbial cells containing the desired enzymatic activities to convert fatty acid substrates into hydroxy fatty acids. This method can be more cost-effective than using purified enzymes, as it eliminates the need for enzyme purification.

Various microorganisms have been shown to convert oleic acid to 10-hydroxystearic acid, a process analogous to the conversion of palmitoleic acid to 10-hydroxyhexadecanoic acid. These include:

Pseudomonas species: Certain strains of Pseudomonas can hydrate (B1144303) oleic acid to 10-hydroxystearic acid. nih.gov

Rhodococcus rhodochrous: This bacterium can also perform the hydration of oleic acid to 10-hydroxystearic acid. gsartor.org

Nocardia cholesterolicum: Under anaerobic conditions, this species has demonstrated high yields of 10-hydroxystearic acid from oleic acid. gsartor.org

Recombinant E. coli: Engineered E. coli expressing an oleate hydratase from Stenotrophomonas maltophilia has been used for the efficient conversion of oleic acid to 10-hydroxystearic acid. acs.org Overexpression of a long-chain fatty acid transporter, FadL, in these recombinant strains can significantly increase the rate of biotransformation. acs.org

The key enzyme in these bioconversions is often an oleate hydratase, which regioselectively hydrates the double bond of unsaturated fatty acids. mdpi.comnih.gov The optimization of reaction conditions, such as pH, temperature, and substrate concentration, is critical for maximizing the yield of the desired hydroxy fatty acid. mdpi.com For instance, the biotransformation of oleic acid by lyophilized Pseudomonas sp. 42A2 cells was optimized to achieve near-complete conversion.

Table 3: Whole-Cell Biocatalysts for Hydroxy Fatty Acid Production

| Microorganism | Substrate | Product | Key Enzyme | Reference |

|---|---|---|---|---|

| Pseudomonas sp. 42A2 | Oleic acid | (E)-10-hydroxy-8-octadecenoic acid | Lipoxygenase | |

| Rhodococcus rhodochrous | Oleic acid | 10-Hydroxystearic acid | Hydratase | gsartor.org |

| Nocardia cholesterolicum | Oleic acid | 10-Hydroxystearic acid | Hydratase | gsartor.org |

| Recombinant E. coli | Oleic acid | 10-Hydroxystearic acid | Oleate hydratase | acs.org |

| Flavobacterium sp. DS5 | Linoleic acid | 10-hydroxy-12(Z)-octadecenoic acid | Hydratase/Dehydrogenase | gsartor.org |

Cell-Free Enzyme Cascade Syntheses

Asymmetric Synthesis of Stereoisomers (Relevant to 10,16-Dihydroxyhexadecanoic acid)

The stereochemistry of hydroxy fatty acids can significantly influence their biological activity. As such, the development of methods for the asymmetric synthesis of specific stereoisomers is of great importance. While the focus of this article is 10-hydroxyhexadecanoic acid, the asymmetric synthesis of the closely related cutin monomer, 10,16-dihydroxyhexadecanoic acid, provides valuable insights into synthetic strategies for controlling stereochemistry at the C10 position.

The first asymmetric syntheses of the (R)- and (S)- stereoisomers of 10,16-dihydroxyhexadecanoic acid have been reported. nih.govresearchgate.net This work was crucial in confirming the absolute configuration of the natural product found in tomato cutin as (S)-(+)-10,16-dihydroxyhexadecanoic acid. nih.govresearchgate.net The synthesis of both enantiomers allowed for the investigation of their differential biological activities, revealing that they have different abilities to activate the fungal pathogen Colletotrichum trifolii. nih.govresearchgate.net

The synthetic route to these stereoisomers typically involves the creation of a chiral center at the C10 position through stereoselective reactions. This achievement in asymmetric synthesis provides a framework for the targeted synthesis of other chiral hydroxy fatty acids, including the individual enantiomers of 10-hydroxyhexadecanoic acid, should their specific biological roles be discovered.

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

While progress has been made in identifying enzymes capable of producing 10-hydroxyhexadecanoic acid, a comprehensive understanding of its natural biosynthesis and regulation remains largely uncharted. The primary enzymes identified for producing HFAs are cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.net Specifically, CYP102A1 from Bacillus megaterium has been shown to hydroxylate fatty acids at subterminal positions, and when expressed in engineered Escherichia coli, it can produce 10-hydroxyhexadecanoic acid from palmitoleic acid (C16:1Δ9). nih.govresearchgate.net

Future research should focus on:

Enzyme Discovery: Mining microbial genomes for novel CYPs or other hydroxylating enzymes with higher specificity and efficiency for producing 10-hydroxyhexadecanoic acid. Hydratase enzymes, for instance, are known to produce 10-hydroxy fatty acids by adding a hydroxyl group to the C10 position of unsaturated fatty acids. nih.gov

Pathway Elucidation in Higher Organisms: In plants, 10,16-dihydroxyhexadecanoic acid is a known component of suberin, a protective biopolymer in plant roots and peels. d-nb.info However, the precise enzymatic steps leading to the formation of the 10-hydroxyl group are not fully characterized. Research into plant-based pathways, potentially involving specific CYPs from families like CYP94, could reveal new enzymes and regulatory mechanisms. semanticscholar.org

Regulatory Network Analysis: In organisms that naturally produce similar compounds, such as the production of 10-hydroxy-2-decenoic acid (10-HDA) in honeybee mandibular glands, complex regulatory networks are involved. mdpi.comnih.gov Studies have identified key transcriptional regulators that modulate fatty acid metabolism. mdpi.comnih.gov Applying similar transcriptomic and proteomic approaches to organisms that produce 10-hydroxyhexadecanoic acid could uncover the regulatory genes and networks that control its synthesis. This knowledge is crucial for rationally engineering microorganisms for enhanced production.

Advanced Biotechnological Strategies for Sustainable Production

The production of 10-hydroxyhexadecanoic acid through microbial fermentation offers a sustainable alternative to chemical synthesis. researchgate.net Metabolic engineering of industrial microorganisms like E. coli has already demonstrated the feasibility of producing this compound from simple carbon sources like glucose. nih.gov

A key strategy involves creating an intracellular pool of the precursor fatty acid and then introducing a fatty acid hydroxylase. For example, an engineered E. coli strain was developed by overexpressing acetyl-CoA carboxylase (ACCase) and a thioesterase ('TesA) to boost the synthesis of free fatty acids (FFAs). nih.gov Simultaneously, the deletion of the fadD gene, which is involved in the first step of β-oxidation, prevents the degradation of these fatty acids. nih.govd-nb.info Introducing the fatty acid hydroxylase CYP102A1 into this engineered host resulted in the conversion of a portion of the FFAs into a mixture of HFAs, including 10-hydroxyhexadecanoic acid. nih.gov

Future biotechnological advancements should target:

Strain Optimization: Further engineering of host strains to channel more carbon flux towards the precursor, palmitoleic acid, could significantly increase the specific yield of 10-hydroxyhexadecanoic acid. This includes optimizing the expression of key enzymes and eliminating competing metabolic pathways. nih.gov

Enzyme Engineering: The catalytic activity of enzymes like CYP102A1 can be improved through protein engineering. Creating fusion proteins, such as combining the heme domain of a CYP with the reductase domain of a highly active P450 like CYP102A1 (CPRBM3), has been shown to enhance activity and stability. mdpi.com Directed evolution can be used to improve the enzyme's substrate specificity and regioselectivity, favoring the hydroxylation at the C-10 position.

Process Optimization: Developing advanced fermentation strategies, such as fed-batch fermentation, can lead to significantly higher titers. One study demonstrated that moving from shake-flask to a fed-batch process increased the total HFA titer from 58.7 mg/L to 548 mg/L. nih.govresearchgate.net Optimizing fermentation conditions, including nutrient feeding, pH, and oxygen supply, will be critical for achieving industrially relevant production levels.

Whole-Cell Biocatalysis: The use of whole-cell biocatalysts, where the engineered microbes are used directly to convert a substrate to a product, simplifies the process by eliminating the need for enzyme purification. acs.org This approach has been successfully used for similar molecules and can be optimized for 10-hydroxyhexadecanoic acid production. nih.gov

Table 1: Engineered E. coli Strains for Hydroxy Fatty Acid Production

| Engineered Strain | Key Genetic Modifications | Precursor | Products | Titer (mg/L) | Reference |

|---|---|---|---|---|---|

| BL21ΔfadD/pE-A1'tesA&pA-acc | Overexpression of CYP102A1, 'TesA, ACCase; Knockout of fadD | Glucose | Mixture of HFAs including 9-hydroxydecanoic acid, 11-hydroxydodecanoic acid, 10-hydroxyhexadecanoic acid, and 12-hydroxyoctadecanoic acid | 58.7 (in shake flask); 548 (in fed-batch) | nih.gov |

In-Depth Mechanistic Studies of Biological Interactions

The biological activities of 10-hydroxyhexadecanoic acid are not yet extensively studied, but preliminary findings suggest intriguing possibilities. A notable study found that 10-hydroxyhexadecanoic acid, present in Camembert cheese, can promote cholesterol efflux from cells via ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. medchemexpress.com This action helps prevent the buildup of excess cholesterol, indicating a potential role in anti-atherosclerosis research. medchemexpress.com

Future research should aim to provide a deeper mechanistic understanding of these interactions:

Molecular Mechanism of Cholesterol Efflux: Detailed studies are needed to elucidate how 10-hydroxyhexadecanoic acid interacts with ABCA1 and ABCG1 transporters at a molecular level. This includes identifying binding sites and understanding how this interaction stimulates the transport of cholesterol out of macrophages.

Antimicrobial Properties: Other hydroxy fatty acids are known to have antimicrobial properties. biorxiv.org Research is needed to investigate whether 10-hydroxyhexadecanoic acid exhibits similar activity against pathogenic bacteria or fungi. Such studies should also explore the mechanisms of action, which could involve membrane disruption or interference with cellular processes. biorxiv.org

Signaling and Receptor-Mediated Effects: It is important to explore whether 10-hydroxyhexadecanoic acid acts as a signaling molecule, potentially by interacting with specific cell surface or nuclear receptors. Fatty acid derivatives are known to be ligands for receptors that regulate metabolism and inflammation.

Exploration of Novel Academic Applications

Beyond its potential biomedical uses, 10-hydroxyhexadecanoic acid holds promise in various other scientific and industrial fields. Its chemical structure makes it a versatile building block for the synthesis of other valuable chemicals.

Key areas for exploration include:

Precursor for Polymers and Lubricants: Dihydroxy fatty acids, such as 9,10-dihydroxyhexadecanoic acid, are precursors to compounds like suberic acid, which is used in the synthesis of polyamides, alkyd resins, plasticizers, and lubricants. d-nb.info Similarly, 10-hydroxyhexadecanoic acid can be chemically modified to create monomers for novel biopolymers or serve as a base for high-performance lubricants.

Role in Plant Biology: As a component of the suberin polymer, 10-hydroxyhexadecanoic acid plays a role in plant defense and water regulation. semanticscholar.org Further research into the biosynthesis and polymerization of suberin could have significant implications for agriculture, potentially leading to the development of crops with enhanced stress tolerance.

Cosmetic and Food Industries: Hydroxy fatty acids are used as emulsifiers, stabilizers, and additives in the cosmetic and food industries. nih.gov The specific properties of 10-hydroxyhexadecanoic acid should be evaluated for potential applications in these sectors. For example, its presence in cheese suggests it is safe for consumption and may contribute to flavor or texture. medchemexpress.com

常见问题

Basic Research Questions

Q. What are the primary biosynthetic pathways for 10-hydroxyhexadecanoic acid in mammalian systems, and how can they be experimentally validated?

- Methodology :

- Use isotopic labeling (e.g., -palmitic acid) in cell cultures (e.g., hepatocytes or adipocytes) to trace hydroxylation pathways.

- Analyze intermediates via LC-MS/MS with targeted methods for hydroxy fatty acids, focusing on cytochrome P450 (CYP450) enzymes like CYP4A11, which catalyze ω-hydroxylation of fatty acids .

- Validate enzyme specificity using CRISPR/Cas9 knockout models or selective inhibitors (e.g., HET0016 for CYP4A enzymes).

Q. How can researchers safely handle 10-hydroxyhexadecanoic acid in laboratory settings, given its potential hazards?

- Methodology :

- Follow GHS-compliant protocols: Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation or dermal contact.

- Store in airtight containers at -20°C under inert gas (e.g., nitrogen) to prevent oxidation.

- Reference safety data sheets (SDS) for specific handling instructions, noting absence of acute toxicity but potential irritancy (H303, H313, H333) .

Q. What analytical techniques are most reliable for quantifying 10-hydroxyhexadecanoic acid in complex biological matrices?

- Methodology :

- Employ derivatization (e.g., methyl esterification or silylation) followed by GC-MS or LC-MS/MS with multiple reaction monitoring (MRM) for enhanced sensitivity.

- Use deuterated internal standards (e.g., -10-hydroxyhexadecanoic acid) to correct for matrix effects .

- Validate methods using certified reference materials or spiked recovery experiments in plasma, tissue homogenates, or archaeological samples .

Advanced Research Questions

Q. How does 10-hydroxyhexadecanoic acid contribute to FAHFA (fatty acid esters of hydroxy fatty acids) biosynthesis, and what experimental models best capture its metabolic interactions?

- Methodology :

- Synthesize FAHFAs in vitro by reacting 10-hydroxyhexadecanoic acid with palmitic/palmitoleic acid using lipase catalysts (e.g., Candida antarctica lipase B).

- Use stable isotope tracing in adipocyte or macrophage models to study FAHFA dynamics under inflammatory stimuli (e.g., LPS or TNF-α).

- Characterize isomers via high-resolution MS (e.g., Q-TOF) and nuclear magnetic resonance (NMR) to distinguish regioisomers (e.g., 10-PAHPA vs. 12-PAHPA) .

Q. What conflicting data exist regarding the anti-inflammatory roles of 10-hydroxyhexadecanoic acid, and how can these discrepancies be resolved?

- Methodology :

- Compare in vitro vs. in vivo outcomes: Test pure 10-hydroxyhexadecanoic acid in macrophage cultures (e.g., RAW264.7) versus transgenic mouse models (e.g., PPAR-γ knockouts).

- Address purity issues: Verify compound integrity via HPLC (>98% purity) to rule out confounding effects from degradation products.

- Meta-analyze published data to identify dose-dependent effects or tissue-specific responses .

Q. How can researchers design experiments to differentiate between endogenous and exogenous sources of 10-hydroxyhexadecanoic acid in ancient biomolecular studies?

- Methodology :

- Apply compound-specific isotope analysis (CSIA) of δ values to distinguish dietary vs. metabolic origins in archaeological samples (e.g., bone lipids).

- Use principal component analysis (PCA) of fatty acid profiles to correlate with environmental biomarkers (e.g., marine vs. terrestrial diets) .

- Cross-validate with proteomic data (e.g., collagen sequencing) to confirm tissue preservation integrity.

Q. What are the challenges in characterizing 10-hydroxyhexadecanoic acid’s stereoisomers, and what advanced techniques address these?

- Methodology :

- Utilize chiral chromatography (e.g., Chiralpak IA-3 column) coupled with polarimetric detection to resolve enantiomers.

- Apply circular dichroism (CD) spectroscopy or X-ray crystallography for absolute configuration determination.

- Compare fragmentation patterns in tandem MS to differentiate diastereomers (e.g., 10-OH vs. 12-OH isomers) .

Methodological Considerations for Experimental Design

Q. How should researchers optimize in vivo vs. in vitro models for studying 10-hydroxyhexadecanoic acid’s role in lipid metabolism?

- Recommendations :

- In vitro : Use primary adipocytes or 3T3-L1 cells to study lipogenesis and β-oxidation under controlled conditions (e.g., hypoxia or insulin stimulation).

- In vivo : Employ diet-induced obesity (DIO) mouse models with targeted lipidomic profiling of adipose tissue, liver, and serum.

- Integrate multi-omics (transcriptomics, metabolomics) to map pathway interactions .

Q. What statistical approaches are critical for analyzing clustered data in studies involving 10-hydroxyhexadecanoic acid?

- Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |